molecular formula C13H16Br2N2S B1455688 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide CAS No. 1332530-44-5

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide

Cat. No. B1455688
M. Wt: 392.15 g/mol
InChI Key: MXSMGMRCEABBFW-UHFFFAOYSA-N
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Description

The compound “2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this pyridine ring is a p-tolyl group (a benzene ring with a methyl group) and a tetrahydrothiazolo ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms). The “dihydrobromide” indicates that there are two bromide ions associated with the molecule, likely making it a salt .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the p-tolyl and tetrahydrothiazolo groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the tetrahydrothiazolo ring is saturated and may adopt a puckered conformation .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, which can act as a base and a nucleophile. The p-tolyl group could undergo electrophilic aromatic substitution reactions, and the tetrahydrothiazolo ring might be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the aromatic pyridine and p-tolyl groups might make it soluble in organic solvents as well .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Characterization : Improved methods for preparing tetrahydrothiazolo[5,4-c]-pyridine-2-carboxylic acid lithium salts were developed, showcasing facile routes for synthesizing thiazolopyridine and tetrahydrothiazolopyridine derivatives. These methodologies may serve as convenient approaches for the preparation of related compounds (Haginoya et al., 2004).
  • Conformational Analysis of Non-amidine Factor Xa Inhibitor : A study on a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating fused-bicyclic rings, including 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, revealed potent anti-factor Xa activity and significant prothrombin time prolongation in rats, providing insights into the binding modes and conformational preferences of these inhibitors (Haginoya et al., 2004).

Applications in Medicinal Chemistry

  • Anticoagulant Properties : Exploratory studies on non-amidine factor Xa (fXa) inhibitors suitable for oral anticoagulants were conducted, focusing on derivatives that incorporate 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding elements. These studies highlighted the therapeutic potential of these compounds in anticoagulation therapy (Haginoya et al., 2004).

Chemical Properties and Reactions

  • Novel Heterocyclic Compounds : Research into the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines for the preparation of polycondensed heterocycles has revealed selective quaternization and oxidative aromatization processes. These findings contribute to the development of new mesoionic heterocycles with potential applications in various fields of chemistry and pharmacology (Chernyshev et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure. Specific safety data would be provided in the material safety data sheet (MSDS) for the compound .

Future Directions

The future research directions involving this compound would depend on its intended use. If it’s a novel compound, studies could be conducted to explore its properties, reactivity, and potential applications .

properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.2BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMGMRCEABBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Reactant of Route 3
Reactant of Route 3
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Reactant of Route 4
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Reactant of Route 5
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide
Reactant of Route 6
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide

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